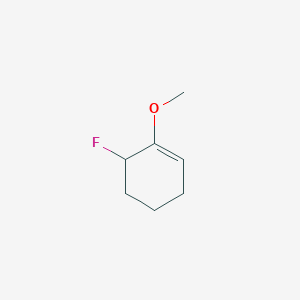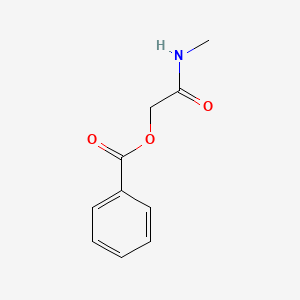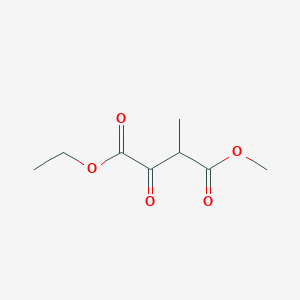![molecular formula C27H20N2O B14330585 2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole CAS No. 111678-00-3](/img/structure/B14330585.png)
2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of biphenyl groups attached to the oxadiazole ring enhances its stability and reactivity, making it a subject of interest in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of catalysts like iron(III) chloride (FeCl3), nucleophiles (e.g., NH3, OH-) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole: Lacks the additional biphenyl methyl group, resulting in different reactivity and properties.
2-([1,1’-Biphenyl]-4-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a biphenyl methyl group, affecting its stability and applications.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-5-[([1,1’-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole stands out due to its dual biphenyl groups, which enhance its stability, reactivity, and potential applications in various fields. The presence of these groups also allows for greater versatility in chemical modifications and functionalization.
Propriétés
Numéro CAS |
111678-00-3 |
|---|---|
Formule moléculaire |
C27H20N2O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C27H20N2O/c1-3-7-21(8-4-1)23-13-11-20(12-14-23)19-26-28-29-27(30-26)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18H,19H2 |
Clé InChI |
MYBUWMIWIAAUJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)




![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)



